N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide is a complex organic compound notable for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorobenzenesulfonyl group, an oxazinan ring, and an ethanediamide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research. Its molecular formula is , with a molecular weight of approximately .
This compound is classified under the category of organic compounds and is primarily studied for its potential therapeutic properties. It is synthesized through multi-step chemical reactions involving specific reagents and conditions that facilitate the formation of its intricate structure. The compound can be sourced from various chemical suppliers, including BenchChem and ChemSrc .
The synthesis of N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide typically involves several key steps:
The molecular structure of N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide can be represented using various chemical notations:
InChI=1S/C22H26FN3O6S/c1-15-11-17(23)7-8-19(15)33(29,30)26-9-4-10-32-20(26)14-25-22(28)21(27)24-13-16-5-3-6-18(12-16)31-2/h3,5-8,11-12,20H,4,9-10,13-14H2,1-2H3,(H,24,27)(H,25,28)
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC
These structural representations highlight the complexity of the compound's architecture and its functional groups .
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide can participate in various chemical reactions:
The physical properties of N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide include:
These properties are crucial for understanding how the compound behaves under different conditions in laboratory settings .
N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide has several significant applications in scientific research:
This compound's unique structure positions it as a valuable tool in various fields ranging from synthetic chemistry to medicinal research.
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5